Cas no 1806640-85-6 (Ethyl 3-(2-bromopropanoyl)-5-(chloromethyl)benzoate)

Ethyl 3-(2-bromopropanoyl)-5-(chloromethyl)benzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-(2-bromopropanoyl)-5-(chloromethyl)benzoate
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- インチ: 1S/C13H14BrClO3/c1-3-18-13(17)11-5-9(7-15)4-10(6-11)12(16)8(2)14/h4-6,8H,3,7H2,1-2H3
- InChIKey: VCKCTKQCBVVIDS-UHFFFAOYSA-N
- ほほえんだ: BrC(C)C(C1C=C(C(=O)OCC)C=C(CCl)C=1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 309
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 43.4
Ethyl 3-(2-bromopropanoyl)-5-(chloromethyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015014626-1g |
Ethyl 3-(2-bromopropanoyl)-5-(chloromethyl)benzoate |
1806640-85-6 | 97% | 1g |
1,549.60 USD | 2021-06-21 |
Ethyl 3-(2-bromopropanoyl)-5-(chloromethyl)benzoate 関連文献
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
Ethyl 3-(2-bromopropanoyl)-5-(chloromethyl)benzoateに関する追加情報
Ethyl 3-(2-bromopropanoyl)-5-(chloromethyl)benzoate: A Comprehensive Overview
Ethyl 3-(2-bromopropanoyl)-5-(chloromethyl)benzoate, with the CAS number 1806640-85-6, is a complex organic compound that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a benzoate ester group, a brominated propanoyl substituent, and a chloromethyl group. The combination of these functional groups makes it a versatile molecule with potential applications in drug design, agrochemicals, and advanced materials.
The synthesis of Ethyl 3-(2-bromopropanoyl)-5-(chloromethyl)benzoate involves a series of multi-step reactions, including Friedel-Crafts acylation, nucleophilic substitution, and esterification. Recent advancements in catalytic methodologies have enabled researchers to optimize the synthesis process, improving both yield and purity. For instance, the use of transition metal catalysts has been shown to significantly enhance the efficiency of key steps in the synthesis pathway.
In terms of its chemical properties, Ethyl 3-(2-bromopropanoyl)-5-(chloromethyl)benzoate exhibits remarkable stability under various reaction conditions. Its bromine and chlorine substituents contribute to its reactivity, making it an ideal candidate for further functionalization. Researchers have explored its potential as an intermediate in the synthesis of bioactive compounds, particularly in the development of novel antibiotics and anticancer agents.
Recent studies have highlighted the importance of Ethyl 3-(2-bromopropanoyl)-5-(chloromethyl)benzoate in the field of medicinal chemistry. Its ability to modulate enzyme activity and interact with biological targets has been extensively investigated. For example, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against several key enzymes involved in cancer progression.
Beyond its pharmacological applications, Ethyl 3-(2-bromopropanoyl)-5-(chloromethyl)benzoate has also found utility in materials science. Its unique electronic properties make it a promising candidate for use in organic electronics and optoelectronic devices. Researchers have explored its potential as a component in light-emitting diodes (LEDs) and solar cells, where its ability to facilitate charge transport is highly valued.
The environmental impact of Ethyl 3-(2-bromopropanoyl)-5-(chloromethyl)benzoate has also been a topic of interest. Studies have shown that it exhibits low toxicity to aquatic organisms under standard testing conditions. However, further research is needed to fully understand its long-term effects on ecosystems and to develop sustainable methods for its production and disposal.
In conclusion, Ethyl 3-(2-bromopropanoyl)-5-(chloromethyl)benzoate is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions in medicine, agriculture, and materials science. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in the advancement of modern science.
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